molecular formula C22H25N3O4S B2564896 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898462-78-7

6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2564896
CAS No.: 898462-78-7
M. Wt: 427.52
InChI Key: YCHHEQZCRBYXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic azatricyclo core fused with a sulfonylated piperazine moiety substituted with a 4-methoxyphenyl group. The sulfonyl group enhances molecular stability and may influence pharmacokinetic properties, while the methoxyphenyl substituent could modulate receptor binding affinity .

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-29-19-5-3-18(4-6-19)23-10-12-24(13-11-23)30(27,28)20-14-16-2-7-21(26)25-9-8-17(15-20)22(16)25/h3-6,14-15H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHEQZCRBYXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[631One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

The compound serves as an important building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules through various chemical reactions:

  • Oxidation : Can be oxidized to yield sulfoxides or sulfones using reagents like hydrogen peroxide.
  • Reduction : Reduction reactions may produce secondary amines using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic moiety, allowing for further functionalization.

Biology

In biological research, this compound has been investigated for its potential role as a ligand in receptor binding studies. The piperazine structure is known to interact with various biological targets, which may lead to modulation of signaling pathways within cells.

Medicine

The therapeutic potential of the compound is particularly noteworthy:

  • Neurological Disorders : Research indicates that compounds with similar structures can exhibit neuroprotective effects, making this compound a candidate for further studies in treating conditions such as Alzheimer's disease and other cognitive impairments.
  • Antidepressant Activity : Due to its structural similarities with known antidepressants, it is being explored for its efficacy in treating depression and anxiety disorders.
  • Cancer Research : Preliminary studies suggest that compounds with similar frameworks may have anticancer properties, warranting further investigation into this compound's potential in oncology.

Material Science

The unique chemical properties of this compound allow it to be explored in the development of new materials with specific functionalities, such as conducting polymers or specialized coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with molecular targets such as receptors or enzymes. The piperazine moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several piperazine-containing tricyclic derivatives. Key comparisons include:

Compound Core Structure Substituents Key Differences
6-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (Target Compound) Azatricyclo + piperazine-sulfonyl 4-Methoxyphenyl on piperazine Reference compound for comparison.
6-({4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[...]dodeca-...-11-one Azatricyclo + piperazine-sulfonyl 4-(Isopropoxy)benzoyl on piperazine Increased lipophilicity due to isopropoxy group; potential altered receptor binding.
1-Aroyl-4-(4-methoxyphenyl)piperazines Piperazine Varied aroyl groups (e.g., 4-fluorobenzoyl, 4-nitrobenzoyl) Simplified tricyclic core; substituent-dependent supramolecular assembly patterns.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-...pentaene Hexaazatricyclo 4-Methoxyphenyl and phenyl groups Additional nitrogen atoms in the core; potential for enhanced π-π stacking.

Pharmacological and Physicochemical Properties

Bioactivity:
  • Target Compound: Limited direct bioactivity data are available. However, piperazine-sulfonyl hybrids are known for serotonin receptor modulation (e.g., 5-HT₁A/7 antagonism) .
  • Analogues: Propan-2-yloxy derivative : Hypothesized to exhibit improved blood-brain barrier penetration due to increased lipophilicity.
Physicochemical Properties:
  • Solubility: The sulfonyl group in the target compound likely reduces aqueous solubility compared to non-sulfonylated analogues .
  • Stability : The tricyclic core may confer resistance to metabolic degradation compared to simpler piperazine derivatives .

Research Findings and Challenges

  • Supramolecular Assembly : In 1-aroyl-4-(4-methoxyphenyl)piperazines, substituents like nitro or fluoro groups significantly alter crystal packing and hydrogen-bonding networks, impacting bioavailability .
  • Synthetic Complexity : The azatricyclo core in the target compound requires multi-step synthesis, limiting scalability compared to simpler piperazine derivatives .
  • Bioactivity Gaps: No direct comparative studies on the antimicrobial or neurological activity of the target compound versus its analogues exist, highlighting a critical research need .

Biological Activity

The compound 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperazine moiety linked to a sulfonyl group and an azatricyclo framework. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : The piperazine structure is known for its affinity towards serotonin receptors (5-HT receptors), which play crucial roles in mood regulation and neuropsychiatric disorders. Studies have shown that derivatives containing piperazine exhibit high selectivity and potency as ligands for these receptors .
  • Enzyme Inhibition : The sulfonamide functionality is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant inhibitory effects, suggesting potential applications in treating neurodegenerative diseases and infections .

Antibacterial Activity

Research indicates that compounds similar to this compound possess antibacterial properties against various strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Gram-negative strainsWeak to Moderate

These findings suggest that the compound may be effective in developing new antibacterial agents .

Neuroprotective Effects

In vivo studies have highlighted the neuroprotective potential of related compounds in models of cerebral ischemia. For instance, a similar compound significantly prolonged survival times in mice subjected to acute ischemia, indicating potential therapeutic applications in stroke management .

Case Studies

  • Serotonin Receptor Binding Affinity : A study evaluated the binding affinity of various piperazine derivatives on 5-HT receptors, revealing that modifications similar to those in our compound resulted in low nanomolar Ki values, underscoring their potential as antidepressants or anxiolytics .
  • Enzyme Inhibition Studies : A series of synthesized compounds were tested for AChE inhibition. The results indicated that compounds with sulfonamide groups exhibited IC50 values significantly lower than standard inhibitors, marking them as promising candidates for Alzheimer’s treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.